3-Iodotetrahydrothiophene 1,1-dioxide
Overview
Description
3-Iodotetrahydrothiophene 1,1-dioxide, also known as ITTOD, is an organic compound. It has the molecular formula C4H7IO2S . The average mass of this compound is 246.067 Da and the monoisotopic mass is 245.921127 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 7 hydrogen atoms, 1 iodine atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Cycloaddition Reactions and Diels–Alder Cycloadduct Formation
3,4-Di(methylene)tetrahydrothiophene-1,1-dioxide shows significant potential in [4+2] cycloaddition reactions with dienophiles like DMAD and [60]fullerene. The use of zinc-induced 1,4-debromination methods in these reactions leads to the efficient formation of Diels–Alder cycloadducts, especially with [60]fullerene, yielding high overall product yields (Markoulides et al., 2012) Markoulides et al..
Spectroscopic and Quantum Chemical Studies
The compound 2,5-dihydrothiophene-1,1-dioxide and its derivatives, such as 3-methyl-2,5-dihydrothiophene-1,1-dioxide, have been the subject of detailed spectroscopic and quantum chemical studies. Techniques like FTIR, FT-Raman, and B3LYP methods have been employed to investigate their structural, vibrational, and electronic properties. These studies offer valuable insights into the molecular electrostatic potential surface, total electron density distribution, and frontier molecular orbitals. Moreover, they provide information about the charge density distribution and sites of chemical reactivity (Arjunan et al., 2015) Arjunan et al..
Safety and Hazards
The safety data sheet for a related compound, Tetrahydrothiophene-1,1-dioxide-3-boronic acid diethanolamine ester, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Thiophene 1,1-dioxides, a class of compounds to which 3-Iodotetrahydrothiophene 1,1-dioxide belongs, are most commonly prepared by oxidation of thiophenes . They undergo a wide variety of synthetically useful Diels-Alder reactions and occasionally undergo even [4+6] cycloadditions . This suggests potential future directions for the study and application of this compound and related compounds.
Properties
IUPAC Name |
3-iodothiolane 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOFTYIAIKDBLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938133 | |
Record name | 3-Iodo-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17236-22-5 | |
Record name | Thiophene, tetrahydro-3-iodo-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017236225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Iodo-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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